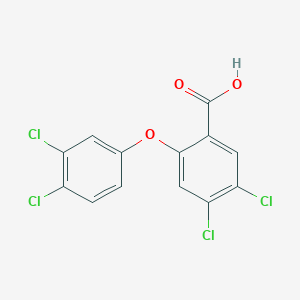![molecular formula C16H6Cl2F12Si B15168220 Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- CAS No. 650583-78-1](/img/structure/B15168220.png)
Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- is a chemical compound known for its unique properties due to the presence of trifluoromethyl groups. These groups significantly influence the compound’s reactivity and stability, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- typically involves the reaction of 2,4-bis(trifluoromethyl)phenyl derivatives with silicon tetrachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors may be employed to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation and Reduction: Reagents like hydrogen peroxide or reducing agents such as lithium aluminum hydride are used.
Coupling Reactions: Catalysts like palladium or nickel are often employed.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions yield derivatives with different functional groups, while coupling reactions produce larger, more complex molecules.
Wissenschaftliche Forschungsanwendungen
Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and polymers.
Wirkmechanismus
The mechanism of action of Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- involves its interaction with various molecular targets. The trifluoromethyl groups enhance its reactivity, allowing it to participate in a wide range of chemical reactions. These interactions can lead to the formation of new bonds and the modification of existing ones, influencing the compound’s overall behavior and effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silane, bis[2,4-bis(trifluoromethyl)phenyl]difluoro-
- Silane, bis[2,4-bis(trifluoromethyl)phenyl]dibromo-
- Silane, bis[2,4-bis(trifluoromethyl)phenyl]diiodo-
Uniqueness
Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- is unique due to its specific combination of trifluoromethyl groups and chlorine atoms. This combination imparts distinct reactivity and stability, making it particularly valuable in applications requiring high-performance materials and reagents.
Eigenschaften
CAS-Nummer |
650583-78-1 |
|---|---|
Molekularformel |
C16H6Cl2F12Si |
Molekulargewicht |
525.2 g/mol |
IUPAC-Name |
bis[2,4-bis(trifluoromethyl)phenyl]-dichlorosilane |
InChI |
InChI=1S/C16H6Cl2F12Si/c17-31(18,11-3-1-7(13(19,20)21)5-9(11)15(25,26)27)12-4-2-8(14(22,23)24)6-10(12)16(28,29)30/h1-6H |
InChI-Schlüssel |
WLTCJMHBTOOSAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)[Si](C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene](/img/structure/B15168140.png)



![[6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B15168176.png)

![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B15168190.png)





![2-[4-(Octyloxy)phenoxy]ethane-1-thiol](/img/structure/B15168212.png)
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B15168219.png)
